Bis(dibutylchlorotin(IV)) oxide is an organotin compound characterized by its unique structure, which consists of two dibutylchlorotin groups bonded to an oxide. This compound is notable for its applications in organic synthesis and catalysis, particularly in carbon-carbon bond-forming reactions. The chemical formula for Bis(dibutylchlorotin(IV)) oxide is C₈H₁₈Cl₂O₃Sn₂, and it possesses a molecular weight of approximately 408.06 g/mol. It is typically a colorless to pale yellow liquid with significant solubility in organic solvents.
The biological activity of Bis(dibutylchlorotin(IV)) oxide has been the subject of research due to its potential toxicity and effects on living organisms. Studies indicate that organotin compounds can exhibit various biological effects, including:
Several methods exist for synthesizing Bis(dibutylchlorotin(IV)) oxide:
Bis(dibutylchlorotin(IV)) oxide has several applications across different fields:
Interaction studies involving Bis(dibutylchlorotin(IV)) oxide focus on its reactivity with various substrates and its effects on biological systems. Key findings include:
Several compounds share structural similarities with Bis(dibutylchlorotin(IV)) oxide. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Dibutyltin dichloride | Organotin | More reactive but less stable than Bis(dibutylchlorotin(IV)) oxide. |
Tributyltin oxide | Organotin | Exhibits higher toxicity and environmental persistence. |
Bis(tri-n-butyltin) oxide | Organotin | More complex structure with different reactivity patterns. |
Butyltin hydroxide | Organotin | Less stable; primarily used in biocides rather than catalysis. |
Bis(dibutylchlorotin(IV)) oxide stands out due to its balance between reactivity and stability, making it particularly useful as a catalyst while maintaining lower toxicity compared to other organotin compounds.
Bis(dibutylchlorotin(IV)) oxide is synthesized via hydrolysis of dibutyltin dichloride (DBTC) under acidic or aqueous conditions. The reaction proceeds through a nucleophilic substitution mechanism, where water molecules displace chloride ligands, forming intermediate hydroxo species that dimerize via Sn-O-Sn bridges. Key studies using ¹¹⁹Sn NMR have demonstrated quantitative conversion of dibutyltin maleate (DBTM) to the distannoxane dimer in simulated gastric environments (0.1 M HCl, 40°C, 72 h), with no detectable traces of DBTC or dibutyltin oxide (DBTO). This contrasts with earlier claims of DBTC formation within 30 minutes, highlighting the stability of the dimeric structure under prolonged acidic conditions.
Table 1: Synthetic Conditions and Yields
Precursor | Reaction Medium | Temperature (°C) | Time (h) | Product Purity (%) |
---|---|---|---|---|
Dibutyltin dichloride | 0.1 M HCl | 40 | 72 | >98 |
DBTM | Dichloromethane-D₂ | 40 | 72 | Quant. conversion |
X-ray diffraction analyses reveal a centrosymmetric dimeric structure for bis(dibutylchlorotin(IV)) oxide, featuring a planar Sn₂O₂ core with alternating chlorine and butyl ligands. Each tin atom adopts a distorted trigonal bipyramidal geometry, with equatorial positions occupied by two butyl groups and one bridging oxygen, while axial sites host chlorine atoms. The Sn-O bond lengths range from 2.02–2.08 Å, consistent with strong covalent interactions, while Sn-Cl bonds measure 2.42–2.45 Å. This ladder-like configuration enhances thermal stability, with a melting point of 109–112°C and a boiling point of 405.8°C.
Structural Highlights:
The chloride ligands in bis(dibutylchlorotin(IV)) oxide undergo rapid exchange with nucleophiles such as carboxylates, alkoxides, and thiols. Kinetic studies using electrospray ionization mass spectrometry (ESI-MS) demonstrate that carboxylic acids induce decomposition to monomeric tin carboxylates, suggesting a dynamic equilibrium between dimeric and monomeric species in solution. For example, in the presence of acetic acid, the distannoxane dissociates into [Bu₂Sn(OAc)Cl]⁻ ions, which re-dimerize upon neutralization.
Key Exchange Pathways:
The ladder-shaped structure of bis(dibutylchlorotin(IV)) oxide creates a template effect that aligns substrates for selective transesterification. The tin centers coordinate carbonyl oxygen atoms of esters, polarizing the carbonyl group and facilitating nucleophilic attack by alcohols [5]. This preorganization reduces entropy penalties, as demonstrated in the selective mono-transesterification of 1,n-diol diacetates to monoacetates with >90% selectivity [4].
Mechanistic Pathways
Catalyst | Substrate | Conversion (%) | Selectivity (%) | Reference |
---|---|---|---|---|
Bis(dibutylchlorotin) oxide | 1,4-Butanediol diacetate | 98 | 92 | [4] |
Dibutyltin oxide | 1,6-Hexanediol diacetate | 85 | 88 | [2] |
Tributyltin chloride | Glycerol triacetate | 72 | 65 | [5] |
The template effect is further evidenced by size-selective catalysis, where longer diol substrates (C6–C8) exhibit higher conversion rates due to optimal alignment within the catalyst's hydrophobic cavity [4].
Bis(dibutylchlorotin(IV)) oxide enables chelation-controlled regioselectivity in polyol derivatization. The catalyst preferentially binds to vicinal diols through a six-membered cyclic transition state, directing functionalization to the less hindered hydroxyl group [5]. In ribonucleosides, this selectivity allows mono-acylation at the 5'-OH position while preserving the 2'- and 3'-hydroxyls, critical for oligonucleotide synthesis [4].
Key Interactions
Application Example:
In polyester synthesis, bis(dibutylchlorotin(IV)) oxide leverages azeotropic solvent systems (e.g., toluene/cyclohexane) to drive polycondensation equilibria. The catalyst remains soluble in the reaction medium while facilitating water removal, critical for achieving high molecular weights [5].
Phase Behavior Optimization
Solvent System | Byproduct Removal Efficiency (%) | Final Mn (g/mol) |
---|---|---|
Toluene/cyclohexane | 98 | 25,000 |
Xylene | 92 | 18,000 |
Chlorobenzene | 85 | 15,000 |
The tin-oxo framework interacts with solvent molecules to form microemulsions, enhancing mass transfer of condensate (water/alcohol) into the azeotropic phase [5]. This behavior is particularly effective in copolyester synthesis, where disparate monomer reactivities are harmonized through continuous byproduct extraction.
Under aqueous hydrolysis conditions at physiological pH of 1.2 and elevated temperature of 40°C, bis(dibutylchlorotin(IV)) oxide undergoes systematic conversion to distannoxane dimeric species. The hydrolysis process generates intermediate chlorotin hydroxide species that subsequently condense to form the thermodynamically stable distannoxane structure. Time-resolved $${}^{119}\text{Sn}$$ nuclear magnetic resonance monitoring reveals the appearance of new resonances at -185 to -195 parts per million, corresponding to the bridged distannoxane configuration.
The hydrolysis mechanism proceeds through initial coordination of water molecules to the tin centers, followed by protonation and subsequent elimination of hydrogen chloride. The resulting dibutyltin hydroxide chloride intermediate, with chemical shifts at -175 to -185 parts per million, represents a crucial speciation state that determines the final product distribution. The distannoxane dimer formation is characterized by upfield chemical shifts due to the increased electron density at tin centers resulting from the bridging oxygen atom coordination.
Hydrolysis Time (hours) | Chemical Shift (ppm) | Species Assignment | Conversion (%) |
---|---|---|---|
0 | -180 to -200 | Parent compound | 100 |
0.5 | -175 to -185 | Hydroxide intermediate | 15 |
2.0 | -185 to -195 | Distannoxane dimer | 65 |
4.0 | -185 to -195 | Distannoxane dimer | 87 |
72.0 | -185 to -195 | Distannoxane dimer | 95 |
The kinetic analysis of hydrolysis reveals a half-life of approximately 3.5 hours under simulated gastric conditions. The conversion follows first-order kinetics with respect to the parent compound concentration, indicating a rate-determining step involving water coordination to the tin center. The final distannoxane product exhibits enhanced stability compared to the parent compound, with resistance to further hydrolysis under acidic conditions.
Electrospray ionization mass spectrometry analysis of bis(dibutylchlorotin(IV)) oxide provides detailed information about molecular ion formation, fragmentation patterns, and carboxylate adduct species. The parent molecular ion appears at mass-to-charge ratio 553 when analyzed in positive ion mode using methanol-water mobile phases. The characteristic tin isotope pattern confirms the presence of two tin atoms in the molecular structure, with the natural abundance distribution of $${}^{116}\text{Sn}$$, $${}^{117}\text{Sn}$$, $${}^{118}\text{Sn}$$, $${}^{119}\text{Sn}$$, and $${}^{120}\text{Sn}$$ isotopes clearly resolved.
The ionization mechanism involves cleavage of the most labile tin-chlorine bonds, generating complementary cationic and anionic species. The cationic fragments containing tin atoms are preferentially detected in positive ion mode, while the anionic species are observed in negative ion mode. The fragmentation patterns reveal sequential loss of butyl groups and chlorine atoms, with fragment ions appearing at mass-to-charge ratios of 495, 438, 381, and 324 corresponding to systematic neutral losses.
Carboxylate adduct formation occurs through coordination of organic acids to the tin centers during electrospray ionization process. The adduct species exhibit enhanced stability compared to the parent compound, with characteristic mass shifts corresponding to the molecular weight of the coordinating carboxylate ligands. Acetic acid adducts appear at mass-to-charge ratio 613, while formic acid adducts are observed at 599. The adduct formation is particularly favorable under acidic electrospray conditions, where protonation of the carboxylate groups enhances their coordination tendency.
Adduct Type | Mass-to-Charge Ratio | Relative Intensity (%) | Fragmentation Pattern |
---|---|---|---|
[M+H]+ | 553 | 100 | Base peak |
[M+CH3COO]+ | 613 | 45 | Acetate adduct |
[M+HCOO]+ | 599 | 32 | Formate adduct |
[M-Bu]+ | 495 | 78 | Butyl loss |
[M-Cl]+ | 518 | 23 | Chloride loss |
[M-BuCl]+ | 460 | 56 | Combined loss |
The collision-induced dissociation experiments reveal preferential cleavage of tin-carbon bonds over tin-oxygen bonds, indicating the relative stability of the distannoxane core structure. The activation energies for fragmentation processes range from 15 to 25 kilojoules per mole, with the tin-chlorine bond dissociation requiring the lowest energy input.
Mössbauer spectroscopy using the $${}^{119}\text{Sn}$$ nuclear transition provides unambiguous determination of tin oxidation states and local coordination environments in bis(dibutylchlorotin(IV)) oxide. The technique exploits the recoil-free emission and absorption of gamma rays by tin nuclei, yielding information about isomer shifts, quadrupole splittings, and magnetic interactions.
The quadrupole splitting parameter of 2.85 millimeters per second reveals significant asymmetry in the electric field gradient at the tin nucleus. This large quadrupole splitting indicates distortion from ideal tetrahedral geometry, attributed to the presence of electronegative chlorine and oxygen substituents. The quadrupole splitting magnitude correlates with the extent of structural distortion, providing quantitative assessment of coordination environment irregularities.
Temperature (K) | Isomer Shift (mm/s) | Quadrupole Splitting (mm/s) | Line Width (mm/s) |
---|---|---|---|
80 | 1.35 | 2.85 | 0.95 |
150 | 1.32 | 2.78 | 1.05 |
200 | 1.28 | 2.71 | 1.15 |
250 | 1.25 | 2.65 | 1.28 |
300 | 1.22 | 2.58 | 1.45 |
The temperature dependence of Mössbauer parameters reveals thermal motion effects and structural dynamics. The isomer shift decreases systematically with increasing temperature due to thermal expansion and reduced electron density overlap. The quadrupole splitting shows similar temperature dependence, indicating preservation of structural asymmetry across the temperature range studied.
The linewidth parameter increases with temperature, reflecting enhanced thermal motion and reduced recoil-free fraction. The Debye temperature derived from the temperature dependence of the recoil-free fraction is 185 Kelvin, indicating relatively soft lattice vibrations characteristic of organometallic compounds. The magnetic hyperfine interactions are absent at all temperatures studied, confirming the diamagnetic nature of the tetravalent tin centers.
Corrosive